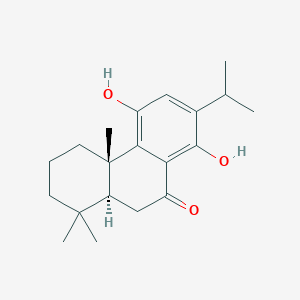
11,14-dihydroxy-8,11,13-abietatrien-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“11,14-dihydroxy-8,11,13-abietatrien-7-one” is a chemical compound with a unique structure and properties. It is used in various scientific research applications due to its distinctive chemical behavior and potential benefits in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “11,14-dihydroxy-8,11,13-abietatrien-7-one” typically involves a series of chemical reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and subsequent reaction with [additional reagents].
Step 3: Final purification using techniques such as chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of “this compound” may involve large-scale reactors and continuous processing methods to ensure consistent quality and high yield. Techniques such as high-pressure homogenization and advanced chromatography are often employed.
Analyse Des Réactions Chimiques
Types of Reactions
“11,14-dihydroxy-8,11,13-abietatrien-7-one” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [oxidized products].
Reduction: Reaction with reducing agents to yield [reduced products].
Substitution: Involvement in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include [specific oxidants] under [specific conditions].
Reduction: Typical reducing agents are [specific reductants] under [specific conditions].
Substitution: Reagents such as [specific nucleophiles or electrophiles] are used under [specific conditions].
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield [specific oxidized products], while reduction may produce [specific reduced products].
Applications De Recherche Scientifique
“11,14-dihydroxy-8,11,13-abietatrien-7-one” is utilized in various scientific research fields, including:
Chemistry: Used as a reagent or catalyst in organic synthesis and material science.
Biology: Investigated for its potential effects on biological systems and cellular processes.
Medicine: Explored for its therapeutic potential in treating specific diseases or conditions.
Industry: Applied in the development of new materials, coatings, and other industrial products.
Mécanisme D'action
The mechanism by which “11,14-dihydroxy-8,11,13-abietatrien-7-one” exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Binding to [specific proteins or enzymes].
Pathways Involved: Modulation of [specific biochemical pathways] leading to [specific effects].
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to “11,14-dihydroxy-8,11,13-abietatrien-7-one” include [list of similar compounds]. These compounds share certain structural features or chemical properties.
Uniqueness
“this compound” is unique due to its [specific unique properties], which distinguish it from other similar compounds. These properties may include [specific chemical behavior, stability, reactivity, etc.].
Propriétés
Formule moléculaire |
C20H28O3 |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
(4aS,10aS)-5,8-dihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one |
InChI |
InChI=1S/C20H28O3/c1-11(2)12-9-14(22)17-16(18(12)23)13(21)10-15-19(3,4)7-6-8-20(15,17)5/h9,11,15,22-23H,6-8,10H2,1-5H3/t15-,20-/m0/s1 |
Clé InChI |
LMFYRQDVRPKEPM-YWZLYKJASA-N |
SMILES |
CC(C)C1=CC(=C2C(=C1O)C(=O)CC3C2(CCCC3(C)C)C)O |
SMILES isomérique |
CC(C)C1=CC(=C2C(=C1O)C(=O)C[C@@H]3[C@@]2(CCCC3(C)C)C)O |
SMILES canonique |
CC(C)C1=CC(=C2C(=C1O)C(=O)CC3C2(CCCC3(C)C)C)O |
Synonymes |
11,14-dihydroxy-8,11,13-abietatrien-7-one |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















